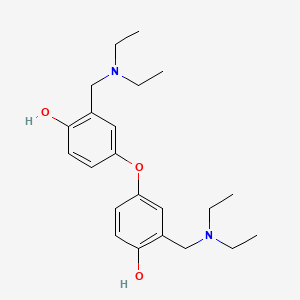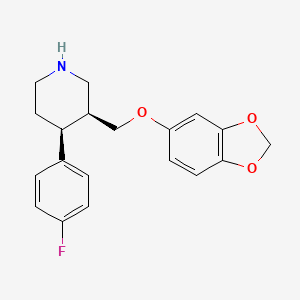
Paroxetine, cis-(+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and other mental health conditions . It is known by various trade names, including Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of paroxetine involves multiple steps, typically utilizing chiral auxiliaries, classical resolution methods, enzymatic asymmetrizations, or naturally occurring homochiral starting materials to introduce asymmetry . One of the critical steps in the synthesis is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence . This method offers key advances in terms of productivity and sustainability compared to earlier batch approaches .
Industrial Production Methods: Industrial production of paroxetine often involves continuous flow processing, which offers numerous benefits over conventional batch syntheses, including safe and scalable access to hazardous chemistries and the ability to combine multistep reactions into telescoped flow sequences . This method is particularly appealing for pharmaceutical manufacturing due to its efficiency and sustainability .
化学反応の分析
Types of Reactions: Paroxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt catalysts for diastereoconvergent arylation reactions and ruthenium catalysts for dynamic kinetic resolution .
Major Products Formed: The major products formed from these reactions include chiral intermediates that can be further converted into the active pharmaceutical ingredient (API) upon etherification with sesamol and removal of the protecting group on nitrogen .
科学的研究の応用
Paroxetine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the binding of small molecules to conformationally dynamic transporters . In biology, it is used to investigate the molecular mechanisms of serotonin reuptake inhibition . In medicine, paroxetine is extensively studied for its therapeutic effects in treating depression, anxiety, and other mental health disorders . Additionally, it is used off-label in children and adolescents for treating anxiety disorders .
作用機序
Paroxetine exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . The molecular targets of paroxetine include the serotonin transporter (SERT), which it binds to and stabilizes in an outward-open conformation, inhibiting serotonin transport . This mechanism helps regulate mood, anxiety, and other behavioral functions .
類似化合物との比較
Paroxetine is often compared with other selective serotonin reuptake inhibitors (SSRIs) such as citalopram, escitalopram, fluoxetine, and sertraline . While all these compounds share a similar mechanism of action, paroxetine is unique in its pharmacokinetic profile and binding affinity to SERT . It has a higher binding affinity to SERT compared to some other SSRIs, which may contribute to its efficacy in treating certain mental health conditions .
List of Similar Compounds:- Citalopram
- Escitalopram
- Fluoxetine
- Sertraline
特性
CAS番号 |
105813-07-8 |
|---|---|
分子式 |
C19H20FNO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |
InChIキー |
AHOUBRCZNHFOSL-WMLDXEAASA-N |
異性体SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



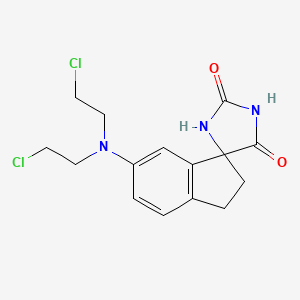
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
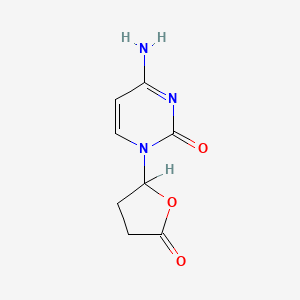
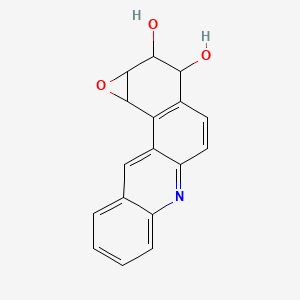
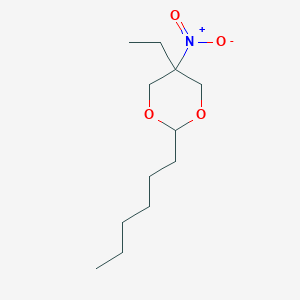
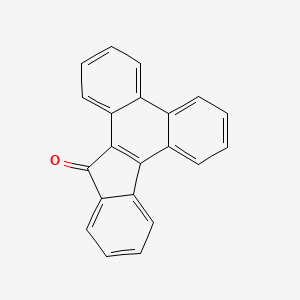
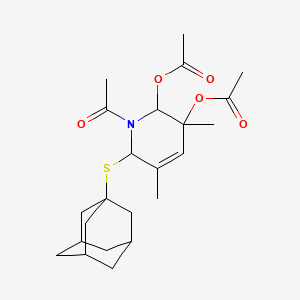
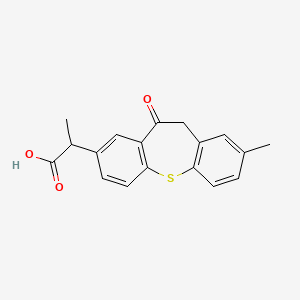
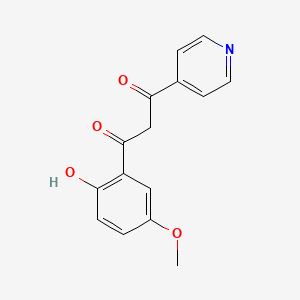
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
